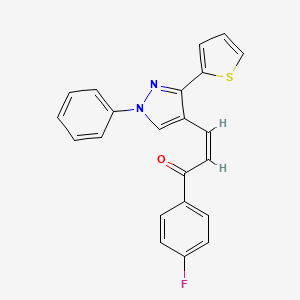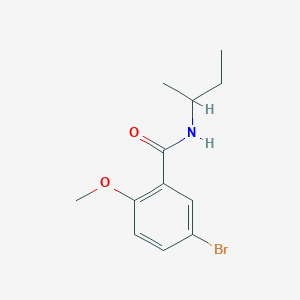![molecular formula C18H14N2O3 B5339893 2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE](/img/structure/B5339893.png)
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylethenyl group and a phenyl acetate group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylethenyl Group: This step involves the reaction of the oxadiazole intermediate with a suitable phenylethenyl precursor, often through a Heck reaction or a similar coupling reaction.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL METHYL ETHER
- **2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL AMINE
- **2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL SULFIDE
Uniqueness
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is unique due to the presence of the acetate group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility, stability, and overall biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
[2-[3-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-13(21)22-16-10-6-5-9-15(16)18-19-17(20-23-18)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCXNRZFSVULZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{1-[2-(2-furyl)ethyl]-1H-imidazol-2-yl}benzoate](/img/structure/B5339817.png)
![2-fluoro-N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5339823.png)
![(4aS*,8aR*)-1-isobutyl-6-[(4-methyl-1-piperazinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5339826.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(6-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5339831.png)

![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid](/img/structure/B5339856.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B5339865.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![7-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339884.png)
![2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5339885.png)

![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
